

2-(Allyloxy)aniline chemical properties and structure

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Compound of Interest

Compound Name: 2-(Allyloxy)aniline

Cat. No.: B049392

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An in-depth guide to the chemical properties, structure, and experimental considerations of **2-(Allyloxy)aniline** for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

2-(Allyloxy)aniline is an aromatic organic compound featuring an aniline core substituted with an allyloxy group at the ortho position.

Structural Representation:

- IUPAC Name: 2-(prop-2-en-1-yloxy)aniline
- Synonyms: 2-Aminophenyl allyl ether, 2-(2-Propenyloxy)benzenamine
- CAS Number: 27096-64-6[1]
- Molecular Formula: C₉H₁₁NO[1]
- Molecular Weight: 149.19 g/mol [1]
- SMILES: C=CCOc1ccccc1N
- InChI: InChI=1S/C9H11NO/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2[1]

Physicochemical Properties

Quantitative experimental data for many of the physical properties of **2-(Allyloxy)aniline** are not readily available in published literature. The data presented below includes known values and estimates based on related compounds.

Property	Value	Source/Comment
Melting Point	No data available	
Boiling Point	No data available[2]	The isomeric 4-(allyloxy)aniline has a reported boiling point of 142-143 °C at 13 Torr.[3]
Density	No data available	
Solubility	Expected to be slightly soluble in water and soluble in common organic solvents like ethanol, acetone, and dichloromethane.	Based on the general solubility of anilines.[4]
Appearance	Likely a liquid at room temperature.	Based on the properties of similar aniline derivatives.

Spectroscopic Data

Detailed experimental spectra for **2-(Allyloxy)aniline** are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure and the known data for aniline and related compounds.

3.1. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of **2-(Allyloxy)aniline** is expected to show the following characteristic absorption bands:

Functional Group	Wavenumber (cm ⁻¹)	Description
N-H Stretch (primary amine)	3400-3300 and 3330-3250	Two distinct bands are expected for the symmetric and asymmetric stretches. ^[5]
C-H Stretch (aromatic)	3100-3000	
C-H Stretch (alkene)	3080-3010	=C-H stretching of the allyl group.
C-H Stretch (aliphatic)	3000-2850	C-H stretching of the -CH ₂ - group.
N-H Bend (primary amine)	1650-1580	^[5]
C=C Stretch (aromatic)	1600 and 1475	
C=C Stretch (alkene)	1650-1630	
C-N Stretch (aromatic amine)	1335-1250	Expected to be a strong band. ^[5]
C-O-C Stretch (ether)	1275-1200 (asymmetric) and 1075-1020 (symmetric)	
=C-H Bend (alkene)	1000-650	Out-of-plane bending.

3.2. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2-(Allyloxy)aniline** in CDCl₃ is predicted to show the following signals:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.0 - 6.7	m	4H	Aromatic protons
~ 6.1 - 5.9	m	1H	-OCH ₂ -CH=CH ₂
~ 5.4	dd	1H	-OCH ₂ -CH=CH ₂ (trans)
~ 5.2	dd	1H	-OCH ₂ -CH=CH ₂ (cis)
~ 4.5	d	2H	-OCH ₂ -CH=CH ₂
~ 3.8	br s	2H	-NH ₂

3.3. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum of **2-(Allyloxy)aniline** in CDCl₃ is predicted to show the following signals:

Chemical Shift (δ , ppm)	Assignment
~ 147	C-O (aromatic)
~ 137	C-N (aromatic)
~ 133	-OCH ₂ -CH=CH ₂
~ 122	Aromatic CH
~ 119	Aromatic CH
~ 118	CH=CH ₂
~ 116	Aromatic CH
~ 115	Aromatic CH
~ 69	-OCH ₂ -

3.4. Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak $[M]^+$ is expected at $m/z = 149$. Common fragmentation patterns would likely involve the loss of the allyl group or rearrangements of the ether linkage.

Experimental Protocols

4.1. Synthesis of **2-(Allyloxy)aniline**

A specific, peer-reviewed protocol for the synthesis of **2-(Allyloxy)aniline** is not readily available. However, a plausible synthetic route can be adapted from the synthesis of the structurally related compound, 3-allyl-2-(allyloxy)-5-bromoaniline.^{[6][7]} The proposed synthesis involves the allylation of 2-aminophenol.

Reaction Scheme:



Materials and Reagents:

- 2-Aminophenol
- Allyl bromide
- Potassium carbonate (K_2CO_3)
- Acetone
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and acetone.

- Add potassium carbonate (1.5 eq) to the mixture.
- Slowly add allyl bromide (1.1 eq) to the stirring suspension.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.^[6]
- Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield **2-(allyloxy)aniline**.

4.2. Purification

The primary method for the purification of **2-(Allyloxy)aniline**, as inferred from related syntheses, is flash column chromatography using silica gel.^[6] The choice of eluent system would typically be a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the ratio adjusted to achieve optimal separation.

Reactivity and Potential Biological Activity

5.1. Chemical Reactivity

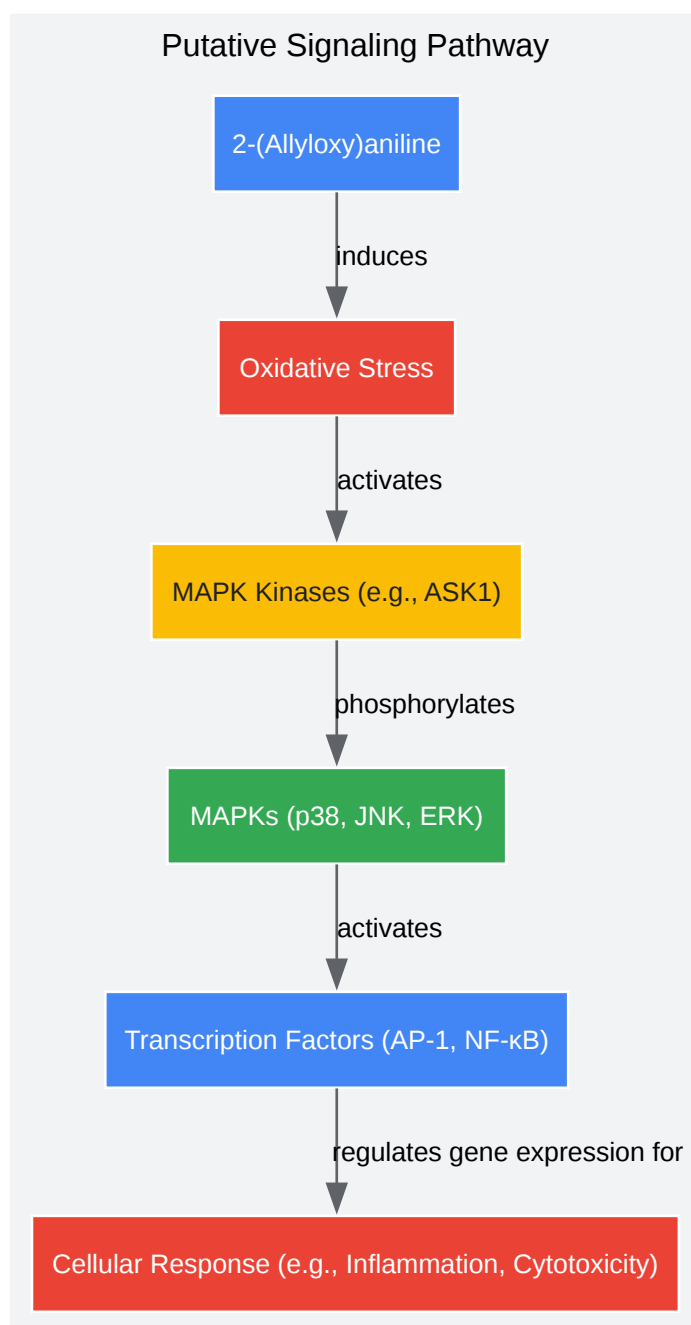
The chemical reactivity of **2-(Allyloxy)aniline** is characterized by the functional groups present: the primary aromatic amine and the allyloxy group.

- **Amine Group:** The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization. It is also a weak base. The presence of the electron-donating allyloxy group at the ortho position is expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution.

- **Allyloxy Group:** The double bond in the allyl group can undergo typical alkene reactions, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

5.2. Putative Biological Signaling Pathway

There is no direct experimental evidence describing a specific signaling pathway for **2-(Allyloxy)aniline**. However, based on studies of aniline, a hypothetical pathway can be proposed. Aniline is known to induce oxidative stress, which can lead to the activation of mitogen-activated protein kinase (MAPK) signaling pathways.^{[8][9]} The allyloxy group may modulate this activity.

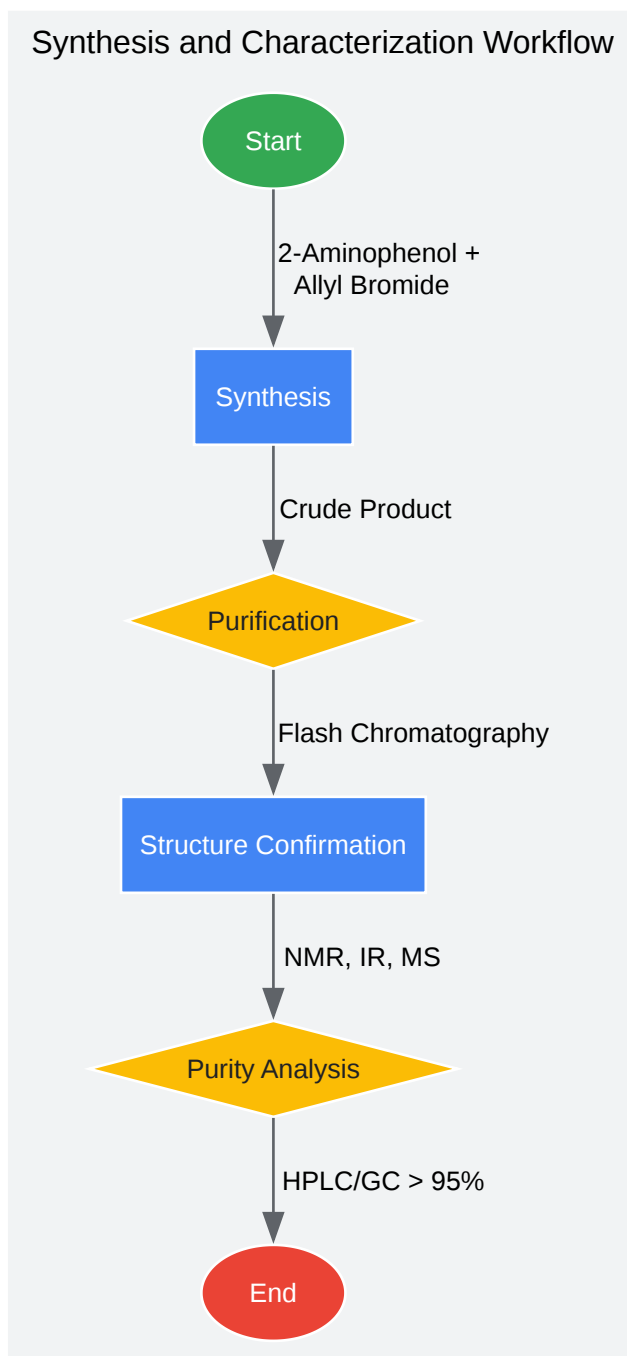


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Caption: A putative signaling pathway for **2-(Allyloxy)aniline** based on known aniline-induced oxidative stress.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of **2-(Allyloxy)aniline**.



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Caption: A logical workflow for the synthesis and characterization of **2-(Allyloxy)aniline**.

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